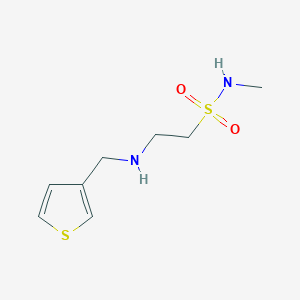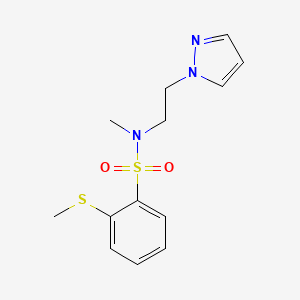![molecular formula C10H9BrFN3O B7633536 2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BFMT and is a member of the triazole family.
作用機序
The mechanism of action of BFMT is not well understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Additionally, BFMT has been found to disrupt the bacterial cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
BFMT has been found to have various biochemical and physiological effects. In fungal cells, BFMT has been found to inhibit the biosynthesis of ergosterol, leading to membrane disruption and cell death. In bacterial cells, BFMT has been found to disrupt the cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
実験室実験の利点と制限
BFMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antifungal, antibacterial, and antitumor properties, making it a valuable tool for studying these areas. However, BFMT also has some limitations. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BFMT. One area of interest is the development of more water-soluble derivatives of BFMT to expand its applications in lab experiments. Additionally, further studies are needed to elucidate the mechanism of action of BFMT, which could lead to the development of more potent derivatives. Furthermore, BFMT has shown promise as an antitumor agent, and more research is needed to explore its potential in this area. Finally, BFMT could also be explored for its potential applications in agriculture as a fungicide or bactericide.
Conclusion
In conclusion, BFMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antifungal, antibacterial, and antitumor properties and has been found to inhibit the growth of various fungal and bacterial species. Additionally, BFMT has been found to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, it also has some limitations. Future research on BFMT could lead to the development of more potent derivatives and expand its applications in various fields.
合成法
BFMT can be synthesized using various methods, including the reaction of 2-bromo-6-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-bromo-6-fluorobenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. Both methods result in the formation of BFMT as a white crystalline solid.
科学的研究の応用
BFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Studies have shown that BFMT can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. Additionally, BFMT has been found to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. Furthermore, BFMT has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c1-14-6-13-15(10(14)16)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXVPWHHVMFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)